molecular formula C16H14N6S B2517985 N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 2379993-77-6

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B2517985
CAS No.: 2379993-77-6
M. Wt: 322.39
InChI Key: UWXQGLIDZIWXNJ-UHFFFAOYSA-N
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Description

The compound N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is a heterocyclic hybrid molecule featuring a pyridopyrimidine core linked to a pyrazole ring and thiophene group via an ethylamine bridge. These analogs exhibit diverse biological activities, including kinase inhibition and antimicrobial properties, making them relevant for comparative analysis .

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6S/c1-3-13-15(17-5-1)19-11-20-16(13)18-9-14(12-4-8-23-10-12)22-7-2-6-21-22/h1-8,10-11,14H,9H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXQGLIDZIWXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN=C2NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis. One common method involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Coupling of Pyrazole and Thiophene Rings: The pyrazole and thiophene rings are then coupled using a suitable linker, such as a halogenated ethyl group, under basic conditions.

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be synthesized by reacting a suitable pyrimidine precursor with the coupled pyrazole-thiophene intermediate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced to form pyrazolines.

    Substitution: The amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyrazolines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These findings suggest that the compound may act through modulation of signaling pathways involved in cell growth and apoptosis.

Anti-inflammatory Effects

The structure of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Antimicrobial Properties

Some derivatives of this compound have demonstrated efficacy against various bacterial strains. The antimicrobial activity varies depending on the substituents attached to the core structure.

Case Study 1: Anticancer Research

In a study published in Pharmaceuticals, researchers evaluated the anticancer potential of this compound against multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of this compound revealed its ability to downregulate the expression of inflammatory markers in vitro. This study supports its potential application in treating conditions characterized by chronic inflammation .

Mechanism of Action

The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness arises from its pyridopyrimidine core and dual heteroaromatic substituents (pyrazole and thiophene). Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Pyrido[2,3-d]pyrimidine 2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl C₁₉H₁₆N₆S 376.45 Not explicitly reported; inferred from analogs
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine + pyrazolo[3,4-d]pyrimidine 3-Phenyl C₁₈H₁₁N₅S 337.38 Melting point: ~132°C; synthesized via Vilsmeier–Haack reagent (82% yield)
N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine Pyrimidine Thiophen-3-ylmethyl + o-tolyl-pyrazole C₁₉H₁₈N₆S 370.46 CAS: 1185554-32-8; no biological data reported
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl) Pyrazolo[3,4-d]pyrimidine 4-Chlorophenyl ethyl + 3-methylphenyl C₂₀H₁₈ClN₅ 379.85 CAS: 393820-56-9; antimicrobial activity inferred
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Cyclopropyl + pyridin-3-yl C₁₃H₁₅N₅ 241.29 Melting point: 104–107°C; synthesized via Buchwald–Hartwig coupling (17.9% yield)
Key Observations:
  • Core Flexibility : Pyridopyrimidine and pyrimidine cores are common in kinase inhibitors (e.g., AEE788 in ), while pyrazole-thiophene hybrids (e.g., ) often target antimicrobial or anticancer pathways.
  • Substituent Impact : The thiophene group in the target compound may enhance π-π stacking interactions in biological targets compared to phenyl or chlorophenyl groups in analogs .
  • Synthetic Complexity: The ethylamine linker in the target compound introduces conformational flexibility, contrasting with rigid fused-ring systems (e.g., thieno-pyrimidine in ).

Physicochemical Properties

  • Solubility : Pyridopyrimidines (e.g., 4aA in ) are sparingly soluble in polar solvents, but the thiophene group in the target compound may improve lipophilicity for blood-brain barrier penetration.
  • Thermal Stability : Analogs like 4aA (m.p. 132°C ) and (m.p. 104–107°C) suggest moderate stability, likely influenced by substituent bulkiness.

Biological Activity

N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyridopyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrido[2,3-d]pyrimidine core linked to a pyrazole and thiophene moiety. Its molecular formula is C16H14N6SC_{16}H_{14}N_{6}S with a molecular weight of 318.38 g/mol. The presence of multiple heterocycles contributes to its unique chemical properties and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of pyrazole and thiophene have demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that some derivatives exhibit potent activity comparable to standard antibiotics like ampicillin .

CompoundMIC (µg/mL)Target Organism
This compound50S. aureus
Another derivative62.5E. coli
Another derivative100P. aeruginosa

Anticancer Activity

The compound has shown promising results in preclinical studies as an anticancer agent. Research indicates that it can inhibit the proliferation of various cancer cell lines, including prostate (PC3), ovarian (SKOV-3), and cervical (HeLa) cancer cells. The cytotoxic effects are mediated through apoptosis induction and cell cycle arrest mechanisms .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Dihydrofolate Reductase (DHFR) : Compounds in this class often exhibit inhibitory effects on DHFR, which is crucial for DNA synthesis and cellular proliferation.
  • Tyrosine Kinases : The compound may inhibit various tyrosine kinases involved in signal transduction pathways related to cancer progression and metastasis.
  • Antiviral Activity : Some derivatives have shown effectiveness against viral infections by targeting viral enzymes or proteins essential for replication .

Case Studies

A notable study evaluated a series of pyrido[2,3-d]pyrimidine derivatives for their antiviral and anticancer properties. The findings demonstrated that modifications at specific positions on the pyridopyrimidine scaffold significantly enhanced biological activity, suggesting that structure-activity relationships (SAR) play a critical role in their efficacy .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine?

  • Methodology :
    • Multi-step synthesis : Utilize palladium- or copper-catalyzed coupling reactions for pyrazole and pyrimidine ring assembly. For example, coupling pyridopyrimidine precursors with thiophene-ethyl intermediates under inert atmospheres (e.g., nitrogen) using dimethylformamide (DMF) or toluene as solvents .
    • Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) and recrystallization to achieve >95% purity .
    • Key parameters : Optimize reaction temperature (35–100°C) and stoichiometry of amine precursors to minimize side products like dimerization .

Q. Q2. How should researchers characterize the structural integrity of this compound?

  • Methodology :
    • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole protons at δ 7.5–8.0 ppm) .
  • HRMS (ESI) : Validate molecular weight with <2 ppm error (e.g., m/z calculated for C₁₈H₁₆N₆S: 372.11; observed: 372.10) .
    • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., intramolecular N–H···N bonds) to confirm stereochemistry .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodology :
    • Substituent variation : Synthesize analogs with modifications to:
  • Pyrazole ring : Replace 1H-pyrazol-1-yl with 3-methylpyrazole to assess steric effects on target binding .
  • Thiophene moiety : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic properties and solubility .
    • Biological assays : Test analogs against kinase targets (e.g., EGFR, JAK2) using enzymatic inhibition assays (IC₅₀) and cellular viability models (e.g., MTT assays) .

Q. Q4. What computational strategies are effective for predicting binding modes of this compound with protein targets?

  • Methodology :
    • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., hydrophobic interactions with pyridopyrimidine core) .
    • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å) .
    • Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG < -8 kcal/mol indicates strong binding) .

Q. Q5. How can researchers resolve contradictions in experimental data (e.g., conflicting NMR vs. crystallography results)?

  • Methodology :
    • Cross-validation : Compare NMR-derived dihedral angles with X-ray data (e.g., pyrazole-thiophene dihedral angle ~6.4° in crystal vs. ~10° in solution) .
    • Dynamic effects : Use VT-NMR to study conformational flexibility in solution .
    • DFT calculations : Optimize geometry at B3LYP/6-31G* level to reconcile discrepancies between experimental and theoretical structures .

Pharmacological and Mechanistic Questions

Q. Q6. What in vitro and in vivo models are suitable for evaluating this compound’s pharmacokinetic profile?

  • Methodology :
    • ADME assays :
  • Solubility : Use shake-flask method in PBS (pH 7.4) .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ .
    • In vivo PK : Administer IV/PO doses in rodents; collect plasma for LC-MS/MS analysis (Cₘₐₓ, AUC₀–₂₄) .

Q. Q7. How does the thiophene substituent influence the compound’s electronic properties and target selectivity?

  • Methodology :
    • Electrochemical analysis : Perform cyclic voltammetry to measure redox potentials (e.g., thiophene’s electron-donating effect lowers oxidation potential) .
    • Competitive binding assays : Compare inhibition of kinase isoforms (e.g., EGFR T790M vs. wild-type) to assess selectivity .

Analytical and Stability Considerations

Q. Q8. What are the critical degradation pathways under accelerated stability conditions?

  • Methodology :
    • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor via HPLC for:
  • Hydrolysis : Check for cleavage of pyrazole-ethyl bond in acidic/basic conditions .
  • Oxidation : Identify sulfoxide formation in thiophene moiety using LC-HRMS .

Q. Q9. Which analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodology :
    • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions like m/z 372→210 (quantifier) and 372→155 (qualifier) .
    • LOQ : Validate sensitivity to 1 ng/mL in plasma .

Interaction and Mechanistic Studies

Q. Q10. How can researchers investigate off-target interactions to mitigate toxicity risks?

  • Methodology :
    • Panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .
    • CYP inhibition : Assess CYP3A4/2D6 inhibition using fluorogenic substrates .

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